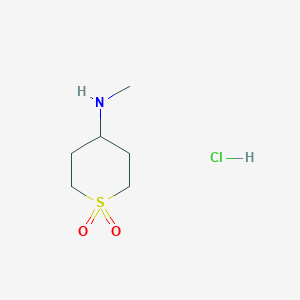![molecular formula C10H12N4 B6285698 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1375472-23-3](/img/no-structure.png)
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
“1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a 1,2,4-triazole ring. The triazole ring is a significant heterocycle that exhibits broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Wirkmechanismus
Target of Action
1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine primarily targets enzymes involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes. The compound inhibits the enzyme lanosterol 14α-demethylase (CYP51) , which is essential for converting lanosterol to ergosterol . By disrupting this pathway, the compound compromises the integrity of the fungal cell membrane, leading to cell death.
Mode of Action
The compound binds to the heme iron of the CYP51 enzyme, blocking its activity. This inhibition prevents the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol . The resulting imbalance in membrane sterols disrupts membrane structure and function, increasing membrane permeability and causing leakage of cellular contents.
Biochemical Pathways
The inhibition of CYP51 affects the ergosterol biosynthesis pathway . This pathway is crucial for maintaining the structure and function of fungal cell membranes. The disruption of this pathway leads to the accumulation of 14α-methylated sterols, which are toxic to the cell . The downstream effects include impaired membrane-bound enzyme activities, altered membrane fluidity, and ultimately, cell lysis.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound reaches effective concentrations at the site of infection, enhancing its therapeutic efficacy.
Result of Action
At the molecular level, the inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, disrupting membrane integrity. At the cellular level, this results in increased membrane permeability, leakage of cellular contents, and ultimately, cell death . The compound’s antifungal activity is thus a result of its ability to compromise the structural and functional integrity of fungal cell membranes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability:
- Interactions : The presence of other drugs or compounds can affect its absorption and metabolism. For example, inhibitors of hepatic enzymes can increase its plasma concentration, enhancing efficacy but also the risk of toxicity .
Understanding these factors is crucial for optimizing the compound’s use in clinical settings.
: MDPI : BMC Chemistry : Springer : IntechOpen : Frontiers : ChemicalBook
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-amine involves the reaction of 3-(1H-1,2,4-triazol-1-yl)aniline with ethyl bromoacetate followed by reduction of the resulting ester to yield the target compound.", "Starting Materials": [ "3-(1H-1,2,4-triazol-1-yl)aniline", "ethyl bromoacetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 3-(1H-1,2,4-triazol-1-yl)aniline (1.0 g, 6.4 mmol) in acetic acid (10 mL) and cool the solution to 0°C.", "Step 2: Add ethyl bromoacetate (1.5 g, 8.6 mmol) dropwise to the solution while stirring at 0°C.", "Step 3: Allow the reaction mixture to warm to room temperature and stir for 12 hours.", "Step 4: Dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 50 mL).", "Step 5: Combine the organic layers, wash with brine (50 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the crude ester.", "Step 6: Dissolve the crude ester in ethanol (10 mL) and add sodium borohydride (0.5 g, 13.2 mmol) in portions while stirring at room temperature.", "Step 7: After the addition is complete, stir the reaction mixture for 12 hours.", "Step 8: Quench the reaction by adding water (10 mL) and then sodium hydroxide solution (10% w/v, 5 mL).", "Step 9: Extract the mixture with ethyl acetate (3 x 20 mL), combine the organic layers, wash with brine (20 mL), dry over sodium sulfate, and concentrate under reduced pressure to yield the target compound as a white solid." ] } | |
CAS-Nummer |
1375472-23-3 |
Molekularformel |
C10H12N4 |
Molekulargewicht |
188.2 |
Reinheit |
75 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



